N-[(4-hydroxyoxan-4-yl)methyl]-2-phenoxypropanamide
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Overview
Description
N-[(4-hydroxyoxan-4-yl)methyl]-2-phenoxypropanamide is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrahydropyran ring, a phenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol reacts with an appropriate alkyl halide or tosylate.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone or an aldehyde.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2-phenoxypropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-N-methyl-4-pyridazinecarboxamide
- N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-[(4-hydroxyoxan-4-yl)methyl]-2-phenoxypropanamide stands out due to its unique combination of a tetrahydropyran ring, a phenoxy group, and a propanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-12(20-13-5-3-2-4-6-13)14(17)16-11-15(18)7-9-19-10-8-15/h2-6,12,18H,7-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEPSAHPGXPNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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